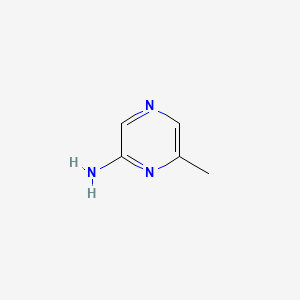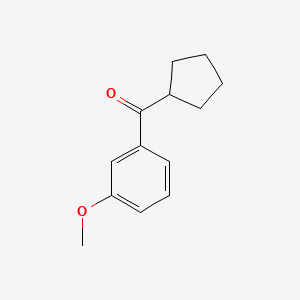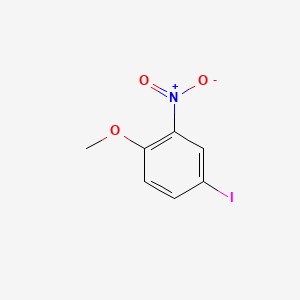
2,4-Difluoro-5-nitropyridine
Vue d'ensemble
Description
2,4-Difluoro-5-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2N2O2 and a molecular weight of 160.08 g/mol This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring, which imparts unique chemical and physical properties
Mécanisme D'action
Target of Action
2,4-Difluoro-5-nitropyridine is a type of fluoropyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituents (fluorine and nitro groups) in the aromatic ring.
Biochemical Pathways
It’s known that fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer , suggesting that they may play a role in pathways related to cancer treatment.
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
It’s known that 2,4-difluoro-3-nitropyridine, a similar compound, has been used for the synthesis of antibacterial agents , suggesting that this compound may also have potential antibacterial effects.
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Analyse Biochimique
Biochemical Properties
2,4-Difluoro-5-nitropyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nitro group in this compound can undergo reduction reactions, forming reactive intermediates that can interact with cellular components. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or modification of protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reactive intermediates can lead to oxidative stress, which in turn can activate stress response pathways and modulate gene expression . Additionally, this compound may interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the nitro group can be reduced to form reactive nitrogen species, which can covalently modify enzyme active sites, resulting in enzyme inhibition . Additionally, this compound can affect gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites that can interact with cellular components . These metabolic reactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound may influence the activity of metabolic enzymes, thereby modulating key metabolic pathways .
Méthodes De Préparation
The synthesis of 2,4-Difluoro-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 2,4-difluoropyridine using nitric acid and sulfuric acid as nitrating agents . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality .
Analyse Des Réactions Chimiques
2,4-Difluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine and nitro groups makes the pyridine ring highly susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction typically produces 2,4-difluoro-5-aminopyridine .
Applications De Recherche Scientifique
2,4-Difluoro-5-nitropyridine has several scientific research applications:
Comparaison Avec Des Composés Similaires
2,4-Difluoro-5-nitropyridine can be compared with other fluorinated pyridine derivatives, such as:
2,4-Difluoro-3-nitropyridine: Similar in structure but with the nitro group at the 3-position, this compound is used in the synthesis of antibacterial agents.
2-Fluoro-5-nitropyridine: Lacks the second fluorine atom, making it less electron-deficient and potentially less reactive in nucleophilic substitution reactions.
3,5-Difluoro-2,4,6-triazidopyridine: A more complex derivative with additional azido groups, used in specialized applications such as materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2,4-difluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPMWQXRTRVQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483646 | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-15-4 | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















